4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde
Description
Chemical Identity and Nomenclature
The IUPAC systematic name for this compound is 4-{[4-(9H-carbazol-9-yl)phenyl][4-(carbazol-9-yl)phenyl]amino}benzaldehyde , which precisely describes its molecular architecture. The structure consists of:
- A central benzaldehyde group (C6H4CHO) at the para position.
- Two identical 4-(9H-carbazol-9-yl)phenyl substituents bonded to the amino nitrogen.
The molecular formula is C43H29N3O , with a molecular weight of 603.72 g/mol . The SMILES notation (O=CC1=CC=C(N(C2=CC=C(N3C4=C(C5=C3C=CC=C5)C=CC=C4)C=C2)C6=CC=C(N7C8=C(C9=C7C=CC=C9)C=CC=C8)C=C6)C=C1) encodes the spatial arrangement of the carbazole units, phenyl linkers, and aldehyde group. The InChIKey (XBUFSAALVZEKTB-UHFFFAOYSA-N) provides a unique identifier for computational and database applications.
| Property | Value |
|---|---|
| Molecular Formula | C43H29N3O |
| Molecular Weight | 603.72 g/mol |
| CAS Registry Number | 943784-69-8 |
| Purity | ≥98% (typical commercial grade) |
This compound’s nomenclature follows IUPAC rules by prioritizing the benzaldehyde core and specifying substituents using locants to denote positions.
Historical Development of Carbazole-Benzaldehyde Hybrid Compounds
The synthesis of carbazole-benzaldehyde hybrids emerged from efforts to combine the electron-transport properties of carbazoles with the reactivity of aromatic aldehydes. Early work focused on simple carbazole derivatives, but the introduction of Ullmann coupling in the 2000s enabled the construction of bis-carbazole systems. For example, 4-(bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde is synthesized via copper-catalyzed coupling of 4-(bis(4-iodophenyl)amino)benzaldehyde with 9H-carbazole derivatives under inert conditions. This method, optimized with 18-Crown-6 and potassium carbonate, achieves yields up to 90%.
Comparative analysis with related compounds highlights structural evolution:
- 4,4′-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl (CAS 838862-47-8) introduces steric hindrance via tert-butyl groups to enhance thermal stability.
- 4,4'-Bis(4-(9H-carbazol-9-yl)styryl)-1,1'-biphenyl (PubChem CID 57603892) extends conjugation through styryl linkers for optoelectronic applications.
These developments underscore the role of 4-(bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde as a bridge between early carbazole derivatives and modern functional materials.
Structural Relationship to Aromatic Aldehydes and Heterocyclic Systems
The compound’s structure integrates three key components:
- Aromatic Aldehyde Core : The benzaldehyde group provides a reactive site for condensation reactions, enabling the formation of Schiff bases or coordination complexes. The aldehyde’s electron-withdrawing nature polarizes the aromatic system, enhancing charge transfer interactions.
- Carbazole Heterocycles : Each carbazole unit contains a planar, nitrogen-doped tricyclic system. The indole-like nitrogen at position 9 participates in π-conjugation, donating electrons to the phenylamino bridge.
- Triarylamine Linkage : The central N-atom connects two para-substituted carbazole-phenyl groups, creating a branched topology. This configuration promotes intramolecular charge transfer and stabilizes radical species, a feature exploited in hole-transport materials.
The conjugation pathway extends from the carbazole units through the triarylamine to the benzaldehyde, enabling broad absorption in the UV-vis spectrum. This structural synergy makes the compound a candidate for organic light-emitting diodes (OLEDs) or photovoltaic devices, where efficient charge separation and transport are critical.
Properties
Molecular Formula |
C43H29N3O |
|---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
4-(4-carbazol-9-yl-N-(4-carbazol-9-ylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C43H29N3O/c47-29-30-17-19-31(20-18-30)44(32-21-25-34(26-22-32)45-40-13-5-1-9-36(40)37-10-2-6-14-41(37)45)33-23-27-35(28-24-33)46-42-15-7-3-11-38(42)39-12-4-8-16-43(39)46/h1-29H |
InChI Key |
XBUFSAALVZEKTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling with Copper Bronze and 18-Crown-6
Reaction Overview
This method involves the coupling of 4-(bis(4-iodophenyl)amino)benzaldehyde with 9H-carbazole under high-temperature conditions in the presence of copper bronze as the catalyst.
Reagents and Conditions
- Catalyst system : Copper bronze (6.0 equiv relative to substrate), 18-crown-6 (0.3 equiv)
- Base : Potassium carbonate (13.0 equiv)
- Solvent : Anhydrous o-dichlorobenzene (o-DCB)
- Temperature : 200°C
- Reaction time : 60 hours
- Yield : 80%
Procedure
- A suspension of 4-(bis(4-iodophenyl)amino)benzaldehyde (1.0 equiv), carbazole (3.0 equiv), copper bronze, 18-crown-6, and K₂CO₃ in o-DCB is stirred at 200°C under inert conditions.
- After completion (monitored by TLC), the mixture is diluted with toluene and filtered through celite to remove inorganic residues.
- The filtrate is concentrated under reduced pressure, and the crude product is purified via column chromatography using toluene as the eluent.
Key Observations
Modified Ullmann Coupling with CuI and 1,10-Phenanthroline
Reaction Overview
A modified approach substitutes copper bronze with CuI and introduces 1,10-phenanthroline as a ligand, enabling milder reaction temperatures.
Reagents and Conditions
- Catalyst system : CuI (0.2 equiv), 1,10-phenanthroline (0.2 equiv)
- Base : Potassium carbonate (3.0 equiv)
- Solvent : Anhydrous dimethylformamide (DMF)
- Temperature : 160°C
- Reaction time : 24 hours
- Yield : 80%
Procedure
- A mixture of 4-(bis(4-iodophenyl)amino)benzaldehyde (1.0 equiv), carbazole (2.2 equiv), CuI, 1,10-phenanthroline, and K₂CO₃ in DMF is heated at 160°C under nitrogen.
- The reaction is quenched with water, and the precipitate is filtered, dried, and purified via column chromatography.
Key Observations
Comparative Analysis of Methods
Critical Considerations in Synthesis
Precursor Preparation
The diiodo precursor, 4-(bis(4-iodophenyl)amino)benzaldehyde , is typically synthesized via:
Purification Challenges
Chemical Reactions Analysis
Types of Reactions
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzoic acid.
Reduction: Formation of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde has numerous applications in scientific research:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photonic Devices: Employed in the development of photonic devices due to its excellent charge transport properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Biological Research: Investigated for its potential use in biological imaging and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde involves its ability to transport charge efficiently. The compound’s structure allows for effective hole injection and transport, making it suitable for use in electronic devices. The molecular targets include the anode and the emitting layer in OLEDs, where it facilitates the movement of positive charges (holes) to enhance device efficiency and stability .
Comparison with Similar Compounds
Key Structural Differences
The compound is distinguished by its bis-carbazole-substituted phenylamino core. Below is a comparison with structurally related benzaldehyde derivatives:
*Estimated based on structural similarity.
Electronic and Photophysical Properties
- Electron-Donating Strength: The target compound’s dual carbazole groups provide stronger electron donation than D6 (diphenylamino) or D7 (bromophenyl) .
- Emission Characteristics : Carbazole-based compounds exhibit blue-to-green emission. The target compound’s extended conjugation likely red-shifts its emission compared to 4-(9H-carbazol-9-yl)benzaldehyde (λmax ~416 nm in solution) .
- Quantum Yield: Derivatives with alkyl chains (e.g., ethyl or hexyl) on carbazole show solid-state quantum yield variations due to suppressed aggregation. The target compound’s rigid structure may reduce non-radiative decay .
Biological Activity
4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde is a complex organic compound notable for its unique structure, which features a benzaldehyde moiety linked to two 9H-carbazole units through a phenylamine bridge. This compound has garnered attention due to its potential applications in organic electronics and photonics, as well as its diverse biological activities.
- Molecular Formula : C₃₆H₂₄N₂O
- Molecular Weight : Approximately 520.58 g/mol
- CAS Number : 943784-69-8
Biological Activity Overview
Research indicates that compounds containing carbazole structures, such as 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde, exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that carbazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various pathogens, including bacteria and fungi.
- Antioxidant Activity : It exhibits the ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
The mechanism of action for 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde is primarily attributed to its ability to interact with biological macromolecules. The presence of the imine functional group enhances its reactivity, allowing it to form complexes with metal ions and participate in redox reactions, which are crucial for its biological activity.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various carbazole derivatives. It was found that 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value of 12 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways.
Antimicrobial Efficacy
In another investigation, the antimicrobial activity of the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, suggesting that this compound could serve as a potent antimicrobial agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|---|
| 4-(9H-Carbazol-9-yl)benzaldehyde | Structure | Moderate (IC50 = 25 µM) | MIC = 75 µg/mL | Moderate |
| 4-(Bis(4-tert-butylphenyl)amino)benzaldehyde | Structure | Low (IC50 = 100 µM) | MIC = 100 µg/mL | Low |
| 4-(Bis(4-(9H-carbazol-9-yl)phenyl)amino)benzaldehyde | Structure | High (IC50 = 12 µM) | MIC = 50 µg/mL | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
